molecular formula C13H14BrNO2 B7977808 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile

Cat. No.: B7977808
M. Wt: 296.16 g/mol
InChI Key: BIIZOZCRUMBWID-UHFFFAOYSA-N
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Description

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is an organic compound that features a bromine atom, a benzonitrile group, and a tetrahydropyran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzonitrile and tetrahydro-2H-pyran-4-ylmethanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The tetrahydro-2H-pyran-4-ylmethanol is deprotonated by the base, forming an alkoxide ion. This alkoxide then undergoes a nucleophilic substitution reaction with 4-bromobenzonitrile, resulting in the formation of this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The benzonitrile group can be reduced to an amine, or the tetrahydropyran moiety can be oxidized to a lactone.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiols, and other substituted benzonitriles.

    Oxidation: Products include lactones and carboxylic acids.

    Reduction: Products include amines and alcohols.

    Coupling Reactions: Products include biaryl compounds and other complex organic molecules.

Scientific Research Applications

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile has several applications in scientific research:

    Organic Synthesis: It is used as a building block in the synthesis of more complex molecules.

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate.

    Material Science: It can be used in the development of new materials with specific properties.

    Biological Studies: The compound is studied for its interactions with biological molecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile depends on its specific application:

    In Organic Reactions: The compound acts as a nucleophile or electrophile, depending on the reaction conditions.

    In Biological Systems: The compound may interact with enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)phenol
  • 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)aniline
  • 4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde

Uniqueness

4-Bromo-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzonitrile is unique due to the presence of both a bromine atom and a benzonitrile group, which confer distinct reactivity and potential applications. The tetrahydropyran moiety also adds to its versatility in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

4-bromo-2-(oxan-4-ylmethoxy)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrNO2/c14-12-2-1-11(8-15)13(7-12)17-9-10-3-5-16-6-4-10/h1-2,7,10H,3-6,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIIZOZCRUMBWID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=C(C=CC(=C2)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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